molecular formula C25H22O4 B4724123 4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4724123
M. Wt: 386.4 g/mol
InChI Key: WETQYCIEKUQNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, commonly known as BON, is a synthetic compound that belongs to the class of coumarin derivatives. BON has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BON is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. BON has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BON has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
BON has been shown to exhibit a wide range of biochemical and physiological effects in cells and animal models. BON has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. BON has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

BON has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized chemical properties. BON is also relatively easy to synthesize, making it accessible for researchers. However, BON has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BON. One area of focus is the development of new drugs based on the structure of BON, which could have improved efficacy and fewer side effects compared to existing drugs. Another area of focus is the exploration of the mechanism of action of BON, which could provide insights into the development of new drugs that target specific signaling pathways in cells. Finally, the development of new methods for synthesizing BON could improve the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

BON has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. BON has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make BON a promising candidate for the development of new drugs that can target specific diseases.

properties

IUPAC Name

4-butyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-2-3-6-19-14-25(27)29-24-15-21(11-12-22(19)24)28-16-23(26)20-10-9-17-7-4-5-8-18(17)13-20/h4-5,7-15H,2-3,6,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETQYCIEKUQNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 6
4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.